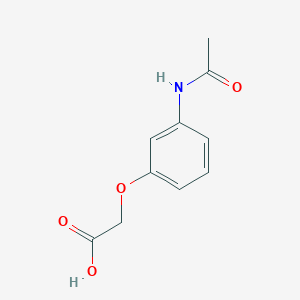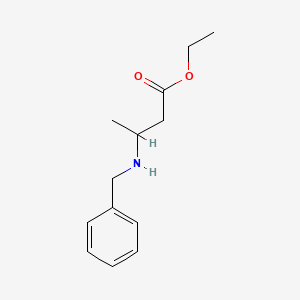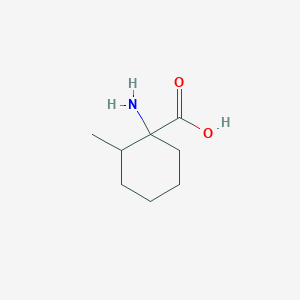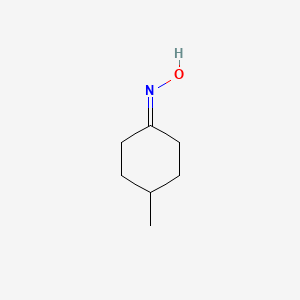
Anhydride 3-bromophtalique
Vue d'ensemble
Description
3-Bromophthalic anhydride (3-BPA) is an organic compound with the molecular formula C8H3BrO3. It is a white, crystalline solid that is soluble in certain organic solvents. It is a versatile intermediate in organic synthesis, used in the preparation of a wide variety of organic compounds. It is also used in the manufacture of dyes, pharmaceuticals, and other organic compounds.
Applications De Recherche Scientifique
Recherche en protéomique
L'anhydride 3-bromophtalique est utilisé en recherche en protéomique . La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé pourrait être utilisé dans l'analyse de la structure des protéines, des interactions et des modifications.
Agent d'amorçage
Ce composé est utilisé comme agent d'amorçage . Les agents d'amorçage sont des substances qui augmentent l'activité des catalyseurs. Dans ce contexte, l'this compound pourrait être utilisé pour améliorer l'efficacité de diverses réactions chimiques.
Recherche biochimique
L'this compound est utilisé en recherche biochimique . Il pourrait être utilisé dans l'étude des processus biologiques au niveau moléculaire, contribuant à notre compréhension de la vie et des maladies.
Développement de méthodes analytiques
Ce composé peut être utilisé pour le développement de méthodes analytiques . Les méthodes analytiques sont des procédures qui décrivent comment effectuer une analyse, et ce composé pourrait être utilisé dans le développement de nouvelles méthodes pour analyser d'autres composés ou mélanges.
Validation de méthode
L'this compound peut être utilisé pour la validation de méthode . La validation de méthode est le processus qui consiste à prouver qu'une méthode analytique est acceptable pour l'usage auquel elle est destinée. Ce composé pourrait être utilisé dans le processus de validation pour garantir la précision et la fiabilité de la méthode.
Application de contrôle de la qualité
Ce composé peut être utilisé pour l'application de contrôle de la qualité (CQ) pour les demandes d'autorisation de mise sur le marché abrégée (ANDA) ou pendant la production commerciale de divers produits . Le contrôle de la qualité est un élément essentiel de l'industrie pharmaceutique, et ce composé pourrait être utilisé dans les processus de CQ pour garantir la qualité des médicaments.
Mécanisme D'action
Target of Action
3-Bromophthalic anhydride, a type of carboxylic acid derivative, primarily targets carbonyl groups in organic compounds . The carbonyl group is a functional group composed of a carbon atom double-bonded to an oxygen atom: C=O . It is polar because the oxygen atom is more electronegative than the carbon atom, causing the electrons in the bond to be drawn closer to the oxygen atom .
Mode of Action
The mode of action of 3-Bromophthalic anhydride involves nucleophilic attack on the carbonyl group . This is followed by the removal of the leaving group . The electronegative substituent in the compound can act as a leaving group during nucleophile substitution reactions . The reactivity of carboxylic acid derivatives towards nucleophile substitutions is related to the electronegative leaving group’s ability to activate the carbonyl .
Biochemical Pathways
It is known that carboxylic acid derivatives like 3-bromophthalic anhydride play a crucial role in various biochemical reactions, particularly those involving nucleophilic substitutions .
Pharmacokinetics
It’s known that the compound is a solid at room temperature, with a melting point of 132-134℃ . It has a density of 1.911 g/cm³ . It’s slightly soluble in chloroform and methanol .
Result of Action
It’s known that the compound is used as a priming agent .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromophthalic anhydride. It’s known that the compound is very sensitive to heat . Under prolonged exposure to fire or heat, the containers may explode violently . Therefore, it’s recommended to store the compound under inert gas (nitrogen or Argon) at 2-8°C .
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBFKBMMIDHCFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201002366 | |
| Record name | 4-Bromo-2-benzofuran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201002366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82-73-5 | |
| Record name | 3-Bromophthalic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromophthalic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromophthalic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508895 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromo-2-benzofuran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201002366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromophthalic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research focuses on the synthesis of 4-bromophthalic anhydride. Can the same method be applied to synthesize 3-bromophthalic anhydride with similar efficiency?
A1: While the research primarily focuses on 4-bromophthalic anhydride, it does provide insights into the synthesis of the 3-bromo isomer. The study reveals that direct oxidation of 3-bromo-ortho-xylene using the V-Ti-P catalyst results in a significantly lower yield (45%) of 3-bromophthalic anhydride compared to the 85% yield observed for the 4-bromo isomer []. This suggests that the position of the bromine atom on the aromatic ring significantly influences the reaction efficiency, potentially due to steric hindrance or electronic effects. Therefore, while the same method can be applied for 3-bromophthalic anhydride synthesis, achieving comparable yields might require modifications to the catalyst or reaction conditions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




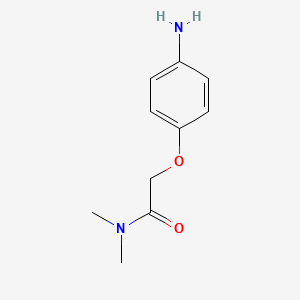
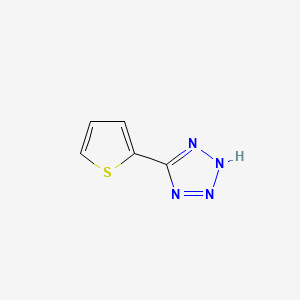
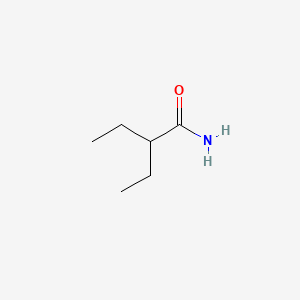

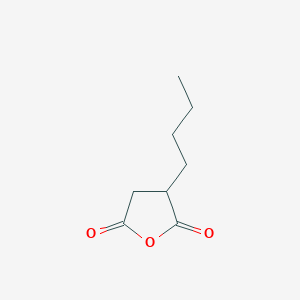
![1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B1267562.png)
